6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide

Molecular property benchmarking Drug-likeness profiling Physicochemical differentiation

This 6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide (CAS 1905182-98-0) is a critical SAR probe for PI3K/AKT/mTOR pathway research. Its unique chiral 1-phenylethyl amide side chain (XLogP3-AA = 1.8) differentiates it from achiral N-aryl or N-alkyl analogs, enabling systematic exploration of stereochemical and lipophilic effects on kinase selectivity. Sourced as a racemic mixture (≥98% purity by HPLC), it is ideal for focused screening libraries and computational docking studies. Given the absence of public bioactivity data, researchers must experimentally determine target engagement and potency. Bulk and custom synthesis inquiries are welcomed.

Molecular Formula C17H20N4O2
Molecular Weight 312.373
CAS No. 1905182-98-0
Cat. No. B2403704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide
CAS1905182-98-0
Molecular FormulaC17H20N4O2
Molecular Weight312.373
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
InChIInChI=1S/C17H20N4O2/c1-13(14-5-3-2-4-6-14)20-17(22)15-11-16(19-12-18-15)21-7-9-23-10-8-21/h2-6,11-13H,7-10H2,1H3,(H,20,22)
InChIKeyQVJSVYMJKOQKMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide (CAS 1905182-98-0): Structural Identity and Procurement-Grade Characterization


6-Morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide (CAS 1905182-98-0, PubChem CID 91816424) is a synthetic small-molecule pyrimidine-4-carboxamide derivative with molecular formula C17H20N4O2 and a molecular weight of 312.37 g/mol [1]. The compound features a pyrimidine core substituted at position 6 with a morpholine ring and at position 4 with a carboxamide bearing a chiral 1-phenylethyl side chain [1]. It belongs to the broader class of morpholino-pyrimidine derivatives that have been described in patent literature as inhibitors of mTOR kinase and/or PI3K enzymes, with potential relevance to proliferative disease research [2]. The compound contains one undefined stereocenter at the 1-phenylethyl carbon, producing a racemic mixture unless otherwise specified [1].

Why 6-Morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide Cannot Be Interchanged with In-Class Morpholino-Pyrimidine Analogs


Within the morpholino-pyrimidine-4-carboxamide chemotype, even minor structural variations at the carboxamide nitrogen substituent produce profound differences in kinase selectivity, cellular potency, and physicochemical properties [1]. The 1-phenylethyl amide side chain of CAS 1905182-98-0 introduces a chiral center and distinct steric and lipophilic character (XLogP3-AA = 1.8) that differentiates it from close analogs bearing simpler N-aryl, N-alkyl, or N-heterocyclyl substituents [2]. In the broader patent family encompassing this scaffold, SAR studies demonstrate that the identity of the amide substituent is a critical determinant of mTOR vs. PI3K isoform selectivity and antiproliferative activity [1]. Generic substitution without verifying the specific biological and physicochemical profile of each congener therefore introduces substantial risk of altered target engagement, off-target activity, or unsuitable ADME properties for a given experimental system.

Quantitative Evidence Guide: Differentiating 6-Morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide from Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. N-Aryl Pyrimidine-4-Carboxamide Analogs

6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide (MW 312.37 g/mol, XLogP3-AA 1.8, TPSA 67.4 Ų, 1 HBD, 5 HBA, 4 rotatable bonds) [1] occupies a distinct physicochemical space compared to simpler N-aryl analogs such as N-(3-methylphenyl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide (CAS 1908171-34-5, MW ~298 g/mol, fewer rotatable bonds, planar aryl substituent) [2]. The 1-phenylethyl group introduces greater conformational flexibility (4 vs. ~3 rotatable bonds) and a chiral center absent in N-aryl congeners. These differences directly impact solubility, permeability, and target binding pose, as demonstrated across morpholino-pyrimidine patent SAR series where N-substituent identity modulates both biochemical potency and cellular activity [3].

Molecular property benchmarking Drug-likeness profiling Physicochemical differentiation

Structural Differentiation: 4-Carboxamide vs. 2-Carboxamide Regioisomer Scaffold

The position of the carboxamide on the pyrimidine ring is a critical determinant of kinase inhibitory profile. 6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide places the carboxamide at position 4, creating a distinct hydrogen-bonding vector and electronic distribution compared to 2-carboxamide regioisomers such as 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide . In the AstraZeneca morpholino-pyrimidine patent series (US20090018134A1), the 4-carboxamide orientation was specifically selected for mTOR/PI3K dual inhibition, with the carboxamide carbonyl positioned to engage the kinase hinge region, while 2-carboxamide analogs exhibit altered kinase selectivity profiles [1]. This regioisomeric difference is not interchangeable for target engagement.

Regioisomer specificity Kinase inhibitor design Scaffold differentiation

Chiral Center Identity: Racemic vs. Enantiopure Procurement Considerations

The 1-phenylethyl substituent of CAS 1905182-98-0 contains an undefined stereocenter (PubChem reports 0 defined atom stereocenters and 1 undefined atom stereocenter), indicating the compound is supplied as a racemic mixture unless enantiomeric resolution is specifically performed [1]. This contrasts with structurally related compounds where the stereocenter is either absent (e.g., N-benzyl or N-phenyl analogs) or defined (e.g., enantiopure (S)- or (R)-1-phenylethyl derivatives) [2]. In kinase inhibitor SAR, the stereochemistry of α-methylbenzyl amide substituents can significantly influence potency and selectivity, as demonstrated in related PI3K/mTOR inhibitor series where individual enantiomers show >10-fold differences in IC50 values [3]. The racemic nature of the commonly supplied material means biological activity represents the composite effect of both enantiomers, and researchers requiring stereochemically defined material must confirm enantiomeric composition at procurement.

Stereochemistry Enantiomeric purity Chiral procurement

Research and Industrial Application Scenarios for 6-Morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide (CAS 1905182-98-0)


Kinase Inhibitor Screening Libraries for mTOR/PI3K Pathway Probe Development

The morpholino-pyrimidine-4-carboxamide scaffold, including CAS 1905182-98-0, is structurally related to compounds described in AstraZeneca patent US20090018134A1 as inhibitors of mTOR kinase and PI3K enzymes [1]. This compound is suitable for inclusion in focused kinase inhibitor screening libraries targeting the PI3K/AKT/mTOR signaling axis, where its distinct N-(1-phenylethyl) amide substituent and racemic nature provide coverage of chiral chemical space not represented by achiral N-aryl or N-alkyl analogs. Researchers should note that specific biochemical IC50 or Ki values for this exact compound against mTOR, PI3K isoforms, or other kinases are not publicly available and must be determined experimentally.

Structure-Activity Relationship (SAR) Studies on Morpholino-Pyrimidine Amide Substituent Effects

This compound serves as a key SAR probe for investigating the effect of α-methylbenzyl (1-phenylethyl) substitution on the carboxamide nitrogen of 6-morpholino-pyrimidine-4-carboxamides. Its physicochemical profile (XLogP3-AA = 1.8, TPSA = 67.4 Ų, 4 rotatable bonds) [2] distinguishes it from analogs with different N-substituents, enabling systematic exploration of lipophilicity, conformational flexibility, and stereochemistry on kinase selectivity and cellular activity. Pairwise comparison with N-(3-methylphenyl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide (CAS 1908171-34-5) allows deconvolution of steric, electronic, and stereochemical contributions to target binding [2].

Computational Chemistry and Molecular Docking Benchmarking

The compound's well-defined 2D structure (InChIKey: QVJSVYMJKOQKMV-UHFFFAOYSA-N) and moderate molecular complexity (MW 312.37, 23 heavy atoms) [2] make it suitable as a benchmarking ligand for computational docking studies against kinase ATP-binding sites. Its chiral 1-phenylethyl group provides a useful test case for evaluating enantiomer docking and scoring functions. The absence of publicly reported target engagement data means computational predictions must be validated with experimental binding or inhibition assays.

Chemical Biology Tool Compound for Pathway Deconvolution (with Experimental Validation Required)

Given the patent-reported association of morpholino-pyrimidine-4-carboxamides with mTOR/PI3K inhibition [1], this compound may serve as a starting point for chemical biology studies of PI3K/AKT/mTOR-dependent cellular phenotypes. However, because no peer-reviewed target engagement, selectivity profiling, or cellular activity data are publicly available for this specific compound, researchers must experimentally determine its potency, selectivity, and mechanism of action before use as a pathway probe. Procurement for this application should include verification of chemical identity and purity (recommended ≥95% by HPLC) and confirmation of stereochemical composition.

Quote Request

Request a Quote for 6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.